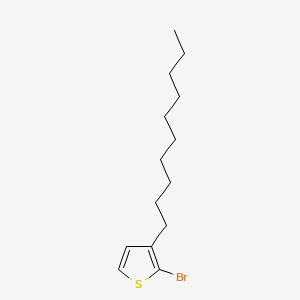

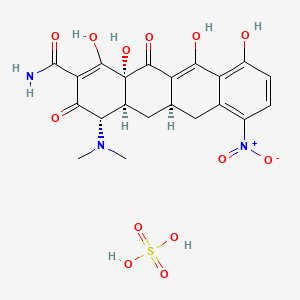

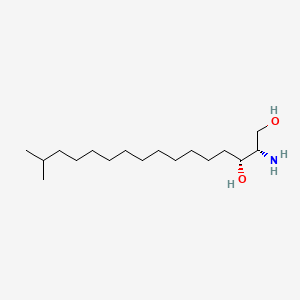

15-Methylhexadecasphinganine

Vue d'ensemble

Description

La sphinganine (d16:0 ramifié) est un sphingolipide à chaîne ramifiée. Elle est un constituant des phospholipides contenant des céramides que l'on trouve dans les bactéries . Les sphingolipides sont des métabolites bioactifs qui présentent une diversité structurale chez les eucaryotes et sont essentiels à la croissance de toutes les cellules eucaryotes .

Applications De Recherche Scientifique

La sphinganine (d16:0 ramifié) a diverses applications en recherche scientifique, notamment :

Chimie : Utilisée dans l'étude de la biochimie des lipides et la synthèse de sphingolipides complexes.

Médecine : Étudiée pour son implication dans des pathologies telles que le cancer, le diabète et la neurodégénérescence.

Industrie : Utilisée dans la production de lipides bioactifs pour le développement pharmaceutique.

Mécanisme d'action

La sphinganine (d16:0 ramifié) exerce ses effets en s'intégrant dans les membranes cellulaires et en participant aux voies de signalisation. Elle est impliquée dans la biosynthèse des céramides, qui jouent un rôle crucial dans la signalisation cellulaire et l'apoptose . L'étape initiale de la biosynthèse de la base sphingoïde est catalysée par le complexe sérine palmitoyltransférase, qui transfère la sérine vers un acyl-coenzyme A gras et le décarboxyle pour former la 3-cétosphinganine, qui est ensuite réduite en sphinganine .

Mécanisme D'action

Target of Action

15-Methylhexadecasphinganine is a sphingoid, a class of compounds that play a crucial role in signal transmission and cell recognition . It is a cationic sphingoid that is the conjugate acid of this compound, obtained by protonation of the amino group

Mode of Action

As a sphingoid, it may interact with its targets by integrating into cell membranes and affecting their fluidity and function . It may also act as a second messenger in signal transduction pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving sphingolipid metabolism and signal transduction . Sphingolipids are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body, particularly in lipid-rich tissues . Its metabolism and excretion would be expected to follow the typical pathways for sphingolipids .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which sphingolipids are involved . These could include changes in cell growth and differentiation, induction of apoptosis, and alterations in signal transduction .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other lipids, the pH of the environment, and the presence of specific enzymes or cofactors . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sphinganine (d16:0 ramifié) peut être synthétisée par une série de réactions chimiques impliquant le transfert de la sérine vers un acyl-coenzyme A gras, suivi d'une décarboxylation pour former la 3-cétosphinganine, qui est ensuite réduite en sphinganine .

Méthodes de production industrielle

La production industrielle de sphinganine (d16:0 ramifié) implique l'extraction et la purification du composé à partir de sources bactériennes où il est naturellement présent comme composant des phospholipides contenant des céramides .

Analyse Des Réactions Chimiques

Types de réactions

La sphinganine (d16:0 ramifié) subit diverses réactions chimiques, notamment :

Oxydation : Conversion en sphingosine.

Réduction : Formation de dihydrosphingosine.

Substitution : Formation de céramides par acylation.

Réactifs et conditions courants

Oxydation : Implique généralement des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Utilise des agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions d'acylation utilisent souvent des chlorures d'acyle ou des anhydrides.

Principaux produits

Oxydation : Sphingosine.

Réduction : Dihydrosphingosine.

Substitution : Céramides.

Comparaison Avec Des Composés Similaires

Composés similaires

Sphinganine (d180) : Une base sphingoïde à chaîne droite que l'on trouve chez les mammifères.

Sphingosine (d181) : Une base sphingoïde insaturée impliquée dans les voies de signalisation.

Phytosphingosine : Une base sphingoïde hydroxylée que l'on trouve dans les plantes.

Unicité

La sphinganine (d16:0 ramifié) est unique en raison de sa structure à chaîne ramifiée, ce qui la distingue des autres bases sphingoïdes qui sont généralement à chaîne droite. Cette différence structurale peut influencer ses fonctions biologiques et ses interactions au sein des membranes cellulaires .

Propriétés

IUPAC Name |

(2S,3R)-2-amino-15-methylhexadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYHIOGWELBGIK-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742628 | |

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-10-2 | |

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?

A1: The presence of this compound, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.

Q2: Are there other organisms where this compound is a common component of sphingolipids?

A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of this compound in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.

Q3: What analytical techniques were used to identify and characterize this compound within the glycosphingolipids?

A3: The researchers employed several methods to characterize the glycosphingolipids, including:

- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]

- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

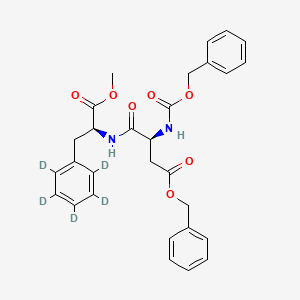

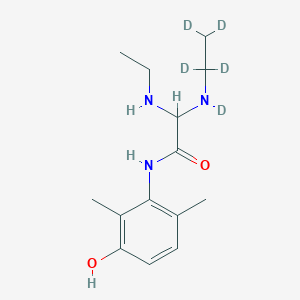

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)